4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered pyrimidine ring fused with a carboxamide group. Its structure includes a 2-chlorophenyl substituent at position 4, a 3,4-dimethylphenyl group on the carboxamide nitrogen, and a methyl group at position 4. These substituents influence its physicochemical properties, such as lipophilicity (logP ≈ 3.26) and hydrogen-bonding capacity (polar surface area ≈ 65.3 Ų), as inferred from analogs in the literature .
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-11-8-9-14(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOYNQYVGCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydropyrimidine ring and subsequent functionalization. The general reaction pathway often includes:
- Formation of the tetrahydropyrimidine core through cyclization reactions.
- Introduction of substituents such as the chlorophenyl and dimethylphenyl groups via electrophilic aromatic substitution or nucleophilic addition methods.
Antimicrobial Properties
Research indicates that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups enhances this activity due to increased lipophilicity and potential interaction with bacterial membranes .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines such as HCT-116. The half-maximal inhibitory concentration (IC50) values for various derivatives were reported between 0.12 mg/mL to 0.81 mg/mL, indicating potent antiproliferative effects . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to reduced tumor growth.
- Receptor Modulation : The compound could interact with cellular receptors that regulate apoptosis and cell proliferation pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several tetrahydropyrimidine derivatives were synthesized and screened for antimicrobial activity. The compound demonstrated superior efficacy against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin, with a notable minimum inhibitory concentration (MIC) observed .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in HeLa cells through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting that it effectively triggers programmed cell death .
Summary of Findings
Scientific Research Applications
The compound 4-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, specifically focusing on its anticancer properties, enzyme inhibition mechanisms, and potential roles in drug design.
Molecular Formula
- Molecular Formula: C19H20ClN3O
- Molecular Weight: 343.83 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to reduced tumor growth. Studies have shown that compounds with similar structures can effectively target cancer cell lines by inducing apoptosis and inhibiting proliferation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It may interact with key enzymes involved in metabolic pathways relevant to cancer progression. For instance, it could inhibit:
- Dihydrofolate reductase (DHFR) : A target for many anticancer drugs.
- Thymidylate synthase : Another enzyme critical for DNA synthesis.
These interactions can disrupt the nucleotide pool necessary for DNA replication in rapidly dividing cancer cells, thereby exerting cytotoxic effects.
Drug Design and Development
The unique structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profile. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, derivatives of tetrahydropyrimidines were screened against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. This suggests a promising avenue for the development of new anticancer agents based on this scaffold.
Case Study 2: Mechanistic Studies
Another research effort focused on elucidating the mechanism of action of related compounds. The findings highlighted that these compounds could induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases—key proteins involved in programmed cell death. Such mechanisms are crucial for developing effective cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their properties are compared below:
- Chlorophenyl vs. Nitrophenyl : The nitro group in [] increases polarity (lower logP) but may reduce metabolic stability compared to the chloro substituent in the target compound.
- Ethoxy vs. Dimethylphenyl : The ethoxy group in [] introduces moderate hydrophilicity (logD = 3.17) compared to the hydrophobic 3,4-dimethylphenyl group in the target compound.
- Thioxo vs.
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (neat) |
| Irradiation Power | 300 W |
| Temperature | 80°C |
| Time | 8–12 minutes |
| Yield | 89–92% |
This method eliminates solvent waste and achieves near-quantitative conversion, attributed to rapid dielectric heating enhancing molecular collisions.
Mechanochemical Grinding
Solvent-free synthesis using a mortar and pestle:
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Reactants : β-ketoamide (1 eq), 2-chlorobenzaldehyde (1 eq), urea (1.5 eq), PTSA (5 mol%).
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Grinding Time : 15–20 minutes.
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Yield : 85–88%.
Advantages include negligible waste generation and scalability for industrial production.
Reaction Optimization Studies
Solvent Screening
Comparative solvent efficiency for Biginelli synthesis:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98 |
| Methanol | 32.7 | 72 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
| Water | 80.1 | 42 | 82 |
Ethanol balances polarity and cost-effectiveness, while water-based systems suffer from poor solubility of arylaldehydes.
Catalyst Performance
Catalyst impact on reaction kinetics:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| PTSA | 5 | 2.5 | 78 |
| HCl | 10 | 4.0 | 68 |
| ZnCl₂ | 10 | 3.5 | 71 |
| FeCl₃ | 10 | 3.0 | 73 |
PTSA’s Brønsted acidity accelerates protonation of the carbonyl group, whereas Lewis acids (ZnCl₂, FeCl₃) require stoichiometric quantities.
Characterization and Quality Control
Spectroscopic Data :
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IR (KBr, cm⁻¹) : 3245 (N–H stretch), 1698 (C=O), 1653 (C=N), 1540 (C–C aromatic).
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.71 (s, 3H, CH₃), 5.49 (s, 1H, CH), 7.02–7.53 (m, 7H, Ar–H), 9.45 (s, 1H, NH).
Purity Assurance :
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Thin-layer chromatography (TLC, silica gel 60 F₂₅₄) with ethyl acetate:hexane (1:1) confirms single-spot homogeneity.
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Elemental analysis: Calculated C 64.71%, H 5.23%, N 9.88%; Found C 64.68%, H 5.25%, N 9.85%.
Industrial-Scale Considerations
Continuous Flow Synthesis :
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Reactor Type : Tubular microreactor (stainless steel, 10 mL volume).
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Conditions : 80°C, 2.5 MPa, residence time 8 minutes.
Waste Mitigation :
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Ethanol recovery via fractional distillation (85% efficiency).
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PTSA neutralization with NaHCO₃ produces non-hazardous sodium toluene sulfonate.
Challenges and Limitations
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Byproduct Formation :
-
Scalability Issues :
Emerging Methodologies
Enzymatic Catalysis :
-
Lipase B (Candida antarctica) in ionic liquids ([BMIM][BF₄]) achieves 67% yield at 45°C, though reaction times extend to 24 hours.
Photochemical Activation :
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UV light (254 nm) with eosin Y as a photosensitizer reduces PTSA loading to 1 mol%, yielding 74% product in 1 hour.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost (USD/g) | Eco-Footprint |
|---|---|---|---|---|
| Conventional Biginelli | 78 | 2.5 h | 12.4 | Moderate |
| Microwave | 92 | 12 min | 18.7 | Low |
| Mechanochemical | 88 | 20 min | 9.8 | Very Low |
| Continuous Flow | 91 | 8 min | 14.2 | Moderate |
Microwave and mechanochemical approaches offer superior sustainability but face economic barriers .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, carboxamide derivatives are often prepared using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or EDCI (Ethylcarbodiimide Hydrochloride) in solvents like DMF or dichloromethane. A typical protocol involves:
Activation : React the carboxylic acid intermediate with HATU and DIEA (N,N-Diisopropylethylamine) at 0–25°C for 1–2 hours.
Coupling : Add the amine component (e.g., 3,4-dimethylaniline) and stir for 12–24 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with yields typically ranging from 23% to 90% depending on substituent reactivity .
Q. How can the compound’s structural integrity and purity be validated?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] calculated for CHClNO: 394.1321).
- X-ray Crystallography : For absolute configuration, refine single-crystal data using SHELXL (space group, R-factor < 0.05) .
Q. What are the common impurities or byproducts observed during synthesis?
- Methodological Answer : Byproducts may include:
- Unreacted intermediates : Detected via TLC or HPLC; mitigate by optimizing stoichiometry.
- Diastereomers : Resolved using chiral column chromatography (e.g., Chiralpak IA).
- Oxidation products : Prevent by conducting reactions under inert atmosphere (N/Ar) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
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Substituent Variation : Replace the 2-chlorophenyl or 3,4-dimethylphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
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Biological Assays : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR (Surface Plasmon Resonance).
-
Data Analysis : Use IC values and molecular docking (AutoDock Vina) to correlate substituent effects with activity. For example, bulkier substituents at the 4-position may enhance binding to hydrophobic pockets .
Example SAR Table :
Substituent (R) Target Protein IC (nM) Binding Affinity (ΔG, kcal/mol) 2-Cl-Ph Kinase X 120 ± 15 -8.2 3-NO-Ph Kinase X 45 ± 8 -9.5 4-OCH-Ph Kinase X 220 ± 20 -7.8
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell line).
- Purity Assessment : Re-analyze compound purity via HPLC-MS; impurities >1% can skew results.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity.
- Meta-Analysis : Compare data across studies (e.g., FFAR2 antagonist BTI-A-404 vs. inverse agonists) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Generate homology models (SWISS-MODEL) for targets lacking crystal structures. Dock the compound into active sites (PyMOL) and rank poses by binding energy.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess stability (RMSD < 2 Å).
- Free Energy Calculations : Use MM/GBSA to estimate ΔG .
Q. How can X-ray crystallography resolve the compound’s 3D conformation?
- Methodological Answer :
- Crystallization : Use vapor diffusion (hanging drop) with 20% PEG 3350 and 0.1 M HEPES pH 7.5.
- Data Collection : Collect diffraction data (λ = 1.5418 Å) and process with XDS.
- Refinement : Refine using SHELXL (R/R < 0.15/0.20). Anisotropic displacement parameters (ADPs) validate thermal motion .
Key Challenges & Recommendations
- Stereochemical Complexity : Use chiral auxiliaries or asymmetric catalysis to control diastereomer formation.
- Low Solubility : Optimize formulation using co-solvents (DMSO/PEG 400) or prodrug strategies.
- Target Selectivity : Employ proteome-wide profiling (KinomeScan) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
